{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VUF11418 is a small-molecule agonist of the chemokine receptor CXCR3. This compound has been studied for its potential therapeutic applications, particularly in modulating immune responses and inflammation. The chemokine receptor CXCR3 is a G protein-coupled receptor that plays a crucial role in the migration of effector and memory T cells, making it a significant target in various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
The synthesis of VUF11418 involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions, including halogenation and amination. The detailed synthetic route involves the preparation of intermediate compounds, which are then subjected to further chemical reactions to yield the final product . Industrial production methods for VUF11418 are not widely documented, but the synthesis generally follows standard organic chemistry protocols involving purification and characterization steps to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
VUF11418 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
VUF11418 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a chemical tool to study the activation and signaling pathways of the CXCR3 receptor.
Biology: Employed in research to understand the role of CXCR3 in T cell migration and immune response modulation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases by modulating T cell migration and activity
Wirkmechanismus
VUF11418 exerts its effects by acting as an agonist of the CXCR3 receptor. Upon binding to the receptor, it activates downstream signaling pathways, including the activation of the kinase Akt, which promotes T cell migration. This mechanism is crucial for modulating immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
VUF11418 is compared with other similar compounds, such as VUF15888 and VUF16620. These compounds also target the CXCR3 receptor but differ in their efficacy and specific signaling pathways activated. For instance, VUF16216 displays a significant efficacy switch from antagonism to full agonism, making it unique compared to VUF11418 . Other similar compounds include VUF10661, which has been validated as a biased agonist for CXCR3 .
Eigenschaften
Molekularformel |
C25H31I2N |
---|---|
Molekulargewicht |
599.3 g/mol |
IUPAC-Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UHSBTJDUAWBQGE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.